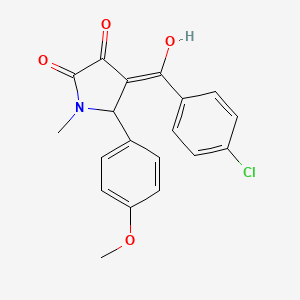![molecular formula C21H23N3O3 B3898339 2-cyano-N-(3-ethoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B3898339.png)
2-cyano-N-(3-ethoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide
Übersicht
Beschreibung
2-cyano-N-(3-ethoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key regulator of B-cell receptor (BCR) signaling, and its inhibition has been shown to have therapeutic potential in a variety of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
2-cyano-N-(3-ethoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide inhibits BTK by binding to its active site, thereby preventing downstream signaling events that are critical for B-cell survival and proliferation. By inhibiting BTK, this compound also blocks the activation of downstream pathways, such as the PI3K/AKT and NF-κB pathways, which are known to be dysregulated in B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its effects on B-cell signaling, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are known to play a role in the pathogenesis of autoimmune diseases. This compound has also been shown to inhibit the proliferation of T cells, which could have implications for the treatment of T-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyano-N-(3-ethoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide is its specificity for BTK, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, with a half-life of approximately 6 hours in mice. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of 2-cyano-N-(3-ethoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide. One area of interest is the combination of this compound with other chemotherapy agents, such as rituximab or venetoclax, to enhance their efficacy. Another area of interest is the development of this compound for the treatment of autoimmune diseases, such as rheumatoid arthritis or lupus. Finally, there is interest in the development of more potent and soluble inhibitors of BTK, which could improve the efficacy and tolerability of this class of drugs.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(3-ethoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In CLL, this compound has been shown to inhibit BCR signaling and induce apoptosis in CLL cells. In NHL, this compound has been shown to inhibit tumor growth and enhance the efficacy of other chemotherapy agents.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-(5-piperidin-1-ylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-2-26-18-8-6-7-17(14-18)23-21(25)16(15-22)13-19-9-10-20(27-19)24-11-4-3-5-12-24/h6-10,13-14H,2-5,11-12H2,1H3,(H,23,25)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFFWDPYSVJZIS-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)N3CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(O2)N3CCCCC3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[2-[(4-methoxybenzoyl)amino]-3-(1-naphthyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B3898262.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one thiosemicarbazone 1-oxide](/img/structure/B3898270.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3898284.png)

![(4-fluorophenyl){4-[2-(2-hydroxy-5-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B3898294.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide](/img/structure/B3898301.png)
![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one semicarbazone 1-oxide](/img/structure/B3898307.png)

![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B3898313.png)
![ethyl 4-({1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B3898324.png)
![2,6-dimethoxy-4-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3898347.png)
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3898353.png)
![methyl (4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetate](/img/structure/B3898358.png)